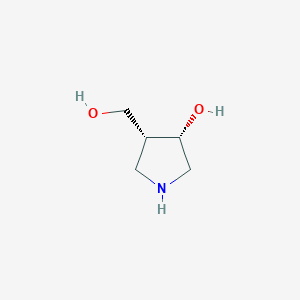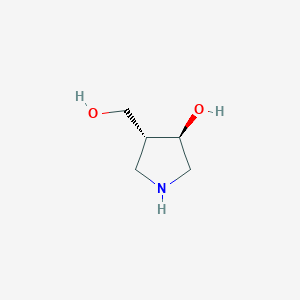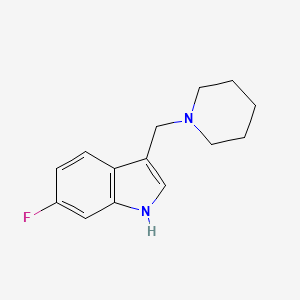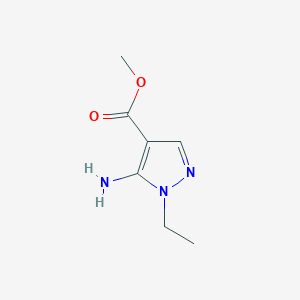
(4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a dimethylamine group attached to a benzyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-trifluoromethyl-benzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes a nucleophilic substitution reaction with dimethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
(4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the aromatic ring, leading to partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (4-azido-2-trifluoromethyl-benzyl)-dimethyl-amine, while oxidation with hydrogen peroxide could produce the corresponding N-oxide.
科学研究应用
Chemistry
In chemistry, (4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a lead compound for the development of new drugs or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties to the resulting drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its incorporation into polymer backbones can enhance thermal stability, chemical resistance, and other material properties.
作用机制
The mechanism by which (4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the dimethylamine group can improve solubility and bioavailability.
相似化合物的比较
Similar Compounds
(4-Bromo-2-trifluoromethyl-phenyl)-dimethyl-amine: Similar structure but lacks the benzyl group.
(4-Chloro-2-trifluoromethyl-benzyl)-dimethyl-amine: Chlorine substituent instead of bromine.
(4-Bromo-2-methyl-benzyl)-dimethyl-amine: Methyl group instead of trifluoromethyl.
Uniqueness
(4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine is unique due to the combination of a bromine atom and a trifluoromethyl group on the benzyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules, making this compound a valuable scaffold in medicinal chemistry.
属性
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-15(2)6-7-3-4-8(11)5-9(7)10(12,13)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFTYKFWMCTZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![cis-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B8013188.png)
![3-Oxa-bicyclo[3.2.1]octan-8-ol](/img/structure/B8013190.png)


![(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8013200.png)





